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molecular formula C7H4F3IS B8307409 2-Trifluoromethylsulfanyliodobenzene

2-Trifluoromethylsulfanyliodobenzene

Cat. No. B8307409
M. Wt: 304.07 g/mol
InChI Key: NUAWSAFVCRGEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08703969B2

Procedure details

2-(trifluoromethylthio)benzenamine (1 g, 5.18 mmol) prepared in accordance with the method described in J. Fluorin. Chem. 1994, 69, 207 to 212, 5 ml of glacial acetic acid, and 3 ml of 50% sulfuric acid were charged into a 50-ml eggplant flask equipped with a stirrer, were dissolved, and then the mixture was cooled to 0° C. on an ice bath. To the mixture, 1 ml of an aqueous solution of sodium nitrite (0.43 g, 6.22 mmol) was added and the mixture was stirred for 1.5 hours. Then, 1 ml of an aqueous solution of sodium iodide (0.95 g, 6.3 mmol) was added dropwise at 0° C. and the mixture was stirred for 30 minutes. After completion of the reaction, the reaction solution was gradually heated to room temperature and added to water, and the solution was extracted three times with ether. The obtained organic layer was washed three times with water, two times with a saturated sodium bisulfite aqueous solution, and three times with water, dried over anhydrous sodium sulfate, and concentrated to obtain a crude product. The obtained crude product was purified by silica gel column chromatography (Hexane 100) to give target (trifluoromethyl)(2-iodophenyl)sulfide (1.5 g, 95%) as a yellow oil.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.43 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0.95 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[S:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1N.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:22].[Na+]>O.C(O)(=O)C>[F:1][C:2]([S:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[I:22])([F:12])[F:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(SC1=C(C=CC=C1)N)(F)F
Step Two
Name
aqueous solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
aqueous solution
Quantity
1 mL
Type
reactant
Smiles
Name
Quantity
0.95 g
Type
reactant
Smiles
[I-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a stirrer
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was gradually heated to room temperature
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted three times with ether
WASH
Type
WASH
Details
The obtained organic layer was washed three times with water, two times with a saturated sodium bisulfite aqueous solution, and three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography (Hexane 100)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(F)(F)SC1=C(C=CC=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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